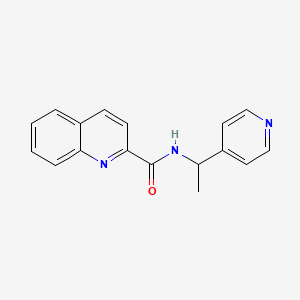
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide, also known as PEQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. PEQ is a quinoline-based compound that has been found to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been found to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.
Mécanisme D'action
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects is still under investigation.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, there are also limitations to its use. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to have low solubility in water, which can limit its use in certain experiments. In addition, the exact mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects is still under investigation, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide. Another area of interest is the investigation of the mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Finally, the investigation of the potential side effects of N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide is also an important area of future research.
Méthodes De Synthèse
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline with 4-pyridylethylamine in the presence of a base. Another method involves the reaction of 2-aminobenzophenone with 4-pyridylethylamine in the presence of a reducing agent. Both methods result in the formation of N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide as a white solid.
Propriétés
IUPAC Name |
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12(13-8-10-18-11-9-13)19-17(21)16-7-6-14-4-2-3-5-15(14)20-16/h2-12H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCLSXAPGBZEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B7457615.png)

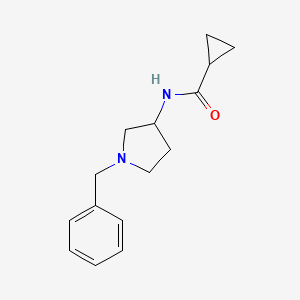
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
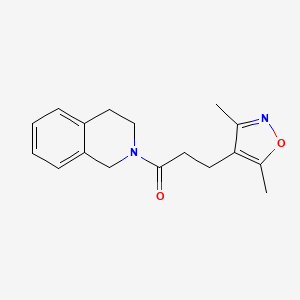
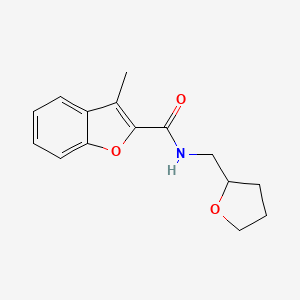
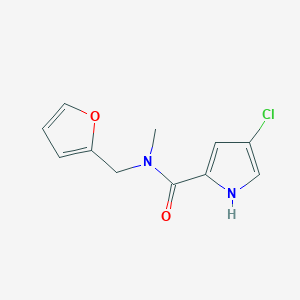

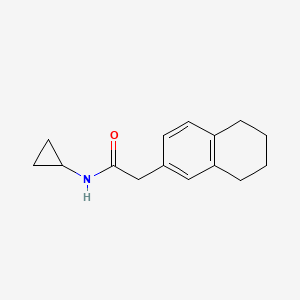
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)